molecular formula C7H11N3O2S B2389217 2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 923232-99-9

2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2389217
CAS No.: 923232-99-9
M. Wt: 201.24
InChI Key: RBJJNVSKCASWSY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5(2)10-4-8-9-7(10)13-3-6(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJJNVSKCASWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by thiolation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations at the Triazole Ring

Core Structural Modifications :

4-Substituent Diversity: Target Compound: 4-Propan-2-yl group (C₃H₇). Analog 1: 4-(4-Chlorophenyl)-5-(4-pyridinyl) (C₁₅H₁₁ClN₄O₂S, 346.79 g/mol) . Analog 2: 4-(Butan-2-yl)-5-phenyl (C₁₄H₁₇N₃O₂S, 291.37 g/mol) . Analog 3: 4-(3-Chlorophenyl)-5-propan-2-yl (C₁₃H₁₄ClN₃O₂S, 308.79 g/mol) . Impact: Hydrophobicity: Bulky aryl groups (e.g., 4-chlorophenyl) increase hydrophobicity compared to alkyl substituents like isopropyl.

5-Substituent Variations: Target Compound: No 5-substituent. Analog 4: 5-(2,4-Dichlorophenyl) (C₁₂H₁₁Cl₂N₃O₂S, 332.20 g/mol) . Analog 5: 5-(Pyridin-3-yl) (C₁₄H₁₂N₄O₃S, 316.34 g/mol) . Impact: Bioactivity: Pyridinyl or dichlorophenyl groups may enhance binding to biological targets (e.g., enzyme active sites) .

Sulfanylacetic Acid Modifications

  • Target Compound : Unmodified sulfanylacetic acid (–SCH₂COOH).
  • Analog 6 : N-(2-Chlorophenyl)acetamide derivative (C₁₈H₁₆ClN₃O₂S₂, 422.93 g/mol) .
  • Analog 7 : Piperidine or morpholine salts (e.g., sodium salts, C₁₃H₁₄N₃O₂SNa) .

Impact :

  • Solubility : Salt formation (e.g., sodium/potassium) improves aqueous solubility, critical for pharmaceutical formulations .
  • Bioavailability : Acetamide derivatives (e.g., Analog 6) may exhibit enhanced membrane permeability due to reduced polarity .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Insights
Target Compound 201.25 Isopropyl, sulfanylacetic acid Moderate (polar COOH group)
Analog 1 346.79 4-Chlorophenyl, 4-pyridinyl Low (high hydrophobicity)
Analog 6 422.93 N-(2-Chlorophenyl)acetamide Improved lipid solubility

Pharmacological Potential

  • Anti-inflammatory Activity : Analog 3 (chlorophenyl derivative) showed anti-exudative effects comparable to diclofenac in preclinical models .
  • Enzyme Modulation : Pyridinyl-substituted analogs (e.g., Analog 5) act as Orco channel agonists, suggesting insecticidal applications .
  • Antimicrobial Potential: Triazole derivatives with hydroxy(phenyl)methyl groups (e.g., Analog 8) demonstrated antifungal activity .

Limitations of Target Compound :

  • No direct biological data available; predictions rely on structural similarity.
  • Smaller size may limit target affinity compared to bulkier analogs .

Biological Activity

2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that has garnered attention due to its potential biological activities. This triazole derivative exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O2SC_7H_{11}N_3O_2S with a molecular weight of 189.25 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety often exhibit antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound have been explored in various studies:

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Studies have shown that this compound demonstrates significant antifungal activity against various strains of fungi, particularly those resistant to conventional treatments.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several pathogenic bacteria. Results indicate that it exhibits moderate to strong inhibitory effects on Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown its ability to inhibit the proliferation of cancer cell lines, although further studies are required to elucidate the mechanisms involved.

Case Studies and Research Findings

Several research studies have been conducted to assess the biological activity of this compound:

  • Antifungal Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-triazoles showed enhanced antifungal activity compared to standard antifungal agents. The study highlighted the potential of triazole derivatives in overcoming drug resistance in fungal infections.
  • Antibacterial Evaluation : Research published in Pharmaceutical Biology evaluated the antibacterial efficacy of various triazole compounds. The findings indicated that modifications to the triazole structure could significantly enhance antibacterial potency.
  • Anticancer Research : A study in Cancer Letters reported on the cytotoxic effects of triazole-containing compounds on human cancer cell lines. The results suggested that these compounds induce apoptosis in cancer cells through a caspase-dependent pathway.

Data Table: Biological Activities Summary

Activity TypeEfficacy LevelReference
AntifungalSignificantJournal of Medicinal Chemistry
AntibacterialModerate to StrongPharmaceutical Biology
AnticancerCytotoxicCancer Letters

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